WAY-100635 maleate

Description

Properties

IUPAC Name |

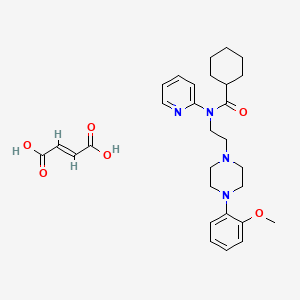

(E)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGAHNVCEFUYOV-WLHGVMLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WAY-100635 Maleate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-100635 maleate is a well-characterized pharmacological tool with a dual mechanism of action that has been pivotal in neuroscience research. Primarily recognized as a potent and selective "silent" antagonist of the serotonin 1A (5-HT1A) receptor, it exhibits high affinity for this receptor subtype without eliciting any intrinsic agonist activity. This property makes it an invaluable agent for elucidating the physiological and pathological roles of the 5-HT1A receptor. Furthermore, subsequent research has revealed that WAY-100635 also functions as a potent full agonist at the dopamine D4 receptor, adding a layer of complexity to its pharmacological profile that researchers must consider. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental applications.

Core Mechanism of Action

WAY-100635 is a phenylpiperazine derivative that acts as a highly selective and potent antagonist at the 5-HT1A receptor.[1][2] Its "silent" antagonist profile signifies that it binds to the receptor with high affinity but does not initiate the intracellular signaling cascade typically associated with agonist binding.[3] This blockade prevents endogenous serotonin and exogenous 5-HT1A agonists from activating the receptor.

In addition to its well-established 5-HT1A antagonism, WAY-100635 has been identified as a potent full agonist at the dopamine D4 receptor.[4] This agonistic activity at D4 receptors can contribute to its overall pharmacological effects and should be taken into account when interpreting experimental results.

Quantitative Pharmacological Data

The binding affinity and functional potency of WAY-100635 at its primary and secondary targets have been extensively quantified. The following tables summarize key in vitro parameters.

Table 1: 5-HT1A Receptor Binding Affinity and Functional Potency

| Parameter | Value | Species/Tissue | Reference(s) |

| IC50 | 1.35 nM | Rat Hippocampus | [5] |

| 0.91 nM | - | ||

| Ki | 0.39 nM | - | |

| pIC50 | 8.87 | Rat Hippocampal Membranes | |

| pA2 | 9.71 | Guinea-Pig Ileum |

Table 2: Dopamine Receptor Binding Affinity and Functional Potency

| Receptor Subtype | Binding Affinity (Ki/Kd in nM) | Functional Activity (EC50 in nM) | Cell Line | Reference(s) |

| D4.2 | 16 | - | - | |

| D4.4 | 3.3 | 9.7 (agonist) | HEK-293 | |

| D2L | 940 | Weak antagonist | HEK-293 | |

| D3 | 370 | - | - |

Signaling Pathways

The dual action of WAY-100635 results in the modulation of distinct signaling cascades.

5-HT1A Receptor Antagonism

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Agonist binding to the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a silent antagonist, WAY-100635 binds to the 5-HT1A receptor but does not trigger this conformational change, thereby blocking the inhibitory signal.

Dopamine D4 Receptor Agonism

As a full agonist at the dopamine D4 receptor, WAY-100635 initiates a signaling cascade that involves the transactivation of the Platelet-Derived Growth Factor Receptor β (PDGFRβ). This G-protein dependent process leads to the activation of the Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway.

Experimental Protocols

The following sections provide an overview of key experimental methodologies used to characterize the mechanism of action of WAY-100635.

Radioligand Binding Assays

These assays are used to determine the affinity of WAY-100635 for its target receptors.

-

Objective: To quantify the binding affinity (Ki or Kd) of WAY-100635 for 5-HT1A and dopamine receptors.

-

Materials:

-

Radioligand (e.g., [3H]WAY-100635 or [3H]8-OH-DPAT for 5-HT1A receptors).

-

Cell membranes expressing the receptor of interest (e.g., from rat hippocampus or transfected cell lines).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of WAY-100635.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50, which is then converted to a Ki value.

-

In Vivo Electrophysiology

This technique is used to assess the functional effects of WAY-100635 on neuronal activity.

-

Objective: To determine if WAY-100635 has agonist or antagonist effects on the firing rate of neurons, particularly serotonergic neurons in the dorsal raphe nucleus.

-

Materials:

-

Anesthetized or freely moving animal model (e.g., rat).

-

Stereotaxic apparatus.

-

Recording microelectrode.

-

Amplifier and data acquisition system.

-

This compound and a 5-HT1A agonist (e.g., 8-OH-DPAT).

-

-

Procedure:

-

Implant a recording electrode in the brain region of interest (e.g., dorsal raphe nucleus).

-

Record the baseline firing rate of a single neuron.

-

Administer WAY-100635 and record any changes in the firing rate to assess for intrinsic activity.

-

Administer a 5-HT1A agonist (e.g., 8-OH-DPAT) to inhibit neuronal firing.

-

Administer WAY-100635 prior to the agonist to determine if it can block the agonist-induced inhibition.

-

Analyze the firing rate data (spikes/second) before and after drug administration.

-

In Vivo Microdialysis

Microdialysis allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.

-

Objective: To investigate the effect of WAY-100635 on extracellular levels of serotonin and dopamine.

-

Materials:

-

Freely moving animal model (e.g., rat) with a guide cannula implanted in the brain region of interest.

-

Microdialysis probe.

-

Perfusion pump and artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

-

-

Procedure:

-

Insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals to establish a baseline neurotransmitter level.

-

Administer WAY-100635 systemically or locally via the probe.

-

Continue collecting dialysate samples to measure changes in neurotransmitter concentrations.

-

Analyze the samples using HPLC-ECD to quantify serotonin and dopamine levels.

-

Positron Emission Tomography (PET) Imaging

PET imaging with a radiolabeled form of WAY-100635 allows for the in vivo visualization and quantification of 5-HT1A receptors in the brain.

-

Objective: To measure the density and distribution of 5-HT1A receptors in the living brain.

-

Materials:

-

Radiotracer: [11C]WAY-100635.

-

PET scanner.

-

Human or non-human primate subject.

-

Data analysis software.

-

-

Procedure:

-

Synthesize [11C]WAY-100635.

-

Administer the radiotracer to the subject via intravenous injection.

-

Acquire dynamic PET scans over a period of time (e.g., 90 minutes).

-

Reconstruct the PET images.

-

Analyze the data using kinetic modeling, often with the cerebellum as a reference region, to quantify receptor binding potential.

-

Conclusion

This compound is a powerful and versatile research tool with a well-defined dual mechanism of action. Its primary role as a potent and selective silent 5-HT1A receptor antagonist has been instrumental in advancing our understanding of the serotonergic system. The subsequent discovery of its potent agonism at the dopamine D4 receptor highlights the importance of a thorough pharmacological characterization of research compounds. For scientists and drug development professionals, a comprehensive understanding of WAY-100635's properties, as outlined in this guide, is essential for the design of rigorous experiments and the accurate interpretation of their results. The quantitative data, detailed methodologies, and visual aids provided herein serve as a valuable resource for leveraging this important pharmacological agent in future research endeavors.

References

- 1. Dopamine D(4) and D(2L) Receptor Stimulation of the Mitogen-Activated Protein Kinase Pathway Is Dependent on trans-Activation of the Platelet-Derived Growth Factor Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-100635 Maleate: A Comprehensive Technical Guide on Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-100635, chemically known as N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide, is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. It also exhibits notable agonist activity at the dopamine D4 receptor. This dual activity makes it a valuable pharmacological tool for research in neuroscience and drug development. This technical guide provides an in-depth overview of the synthesis, chemical properties, and key experimental protocols related to WAY-100635 maleate.

Chemical Properties

This compound is an off-white to white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate | [1] |

| Molecular Formula | C₂₅H₃₄N₄O₂ · C₄H₄O₄ | [2][3] |

| Molecular Weight | 538.64 g/mol | [2][3] |

| CAS Number | 1092679-51-0 | |

| Appearance | Off-white solid | |

| Purity | ≥97% (HPLC) | |

| Solubility | Soluble in water to 25 mM, DMSO (>10 mg/mL), and Ethanol. Warming may be required for complete solubilization. | |

| Storage | Desiccate at room temperature. Stock solutions can be stored at -20°C for up to 3 months. |

Synthesis of this compound

Disclaimer: The following protocol is a generalized representation based on available literature for similar compounds and should be adapted and optimized by qualified chemists.

Generalized Synthetic Pathway

Experimental Protocol (Generalized)

Step 1: Synthesis of N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-(2-pyridinyl)amine (Intermediate C)

-

To a solution of 1-(2-methoxyphenyl)piperazine (A) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate.

-

Add N-(2-chloroethyl)-N-(2-pyridinyl)amine (B) to the mixture.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the intermediate amine (C).

Step 2: Synthesis of WAY-100635 Free Base (E)

-

Dissolve the intermediate amine (C) in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of cyclohexanecarbonyl chloride (D) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain WAY-100635 free base (E).

Step 3: Preparation of this compound Salt (G)

-

Dissolve the purified WAY-100635 free base (E) in a suitable solvent (e.g., ethanol or isopropanol).

-

Add a solution of maleic acid (F) (1 equivalent) in the same solvent.

-

Stir the mixture, which may result in the precipitation of the maleate salt.

-

If precipitation does not occur, the salt can be precipitated by the addition of a less polar solvent (e.g., diethyl ether).

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound (G).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be used for the purity determination of this compound.

| Parameter | Description |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized. |

| Detection | UV detection at an appropriate wavelength (e.g., 254 nm). |

| Flow Rate | Typically 1.0 mL/min. |

| Injection Volume | 10-20 µL. |

| Temperature | Ambient or controlled (e.g., 25°C). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The expected chemical shifts would correspond to the protons and carbons of the methoxyphenyl, piperazine, ethyl, pyridinyl, cyclohexyl, and maleate moieties.

Biological Activity and Signaling Pathways

WAY-100635 is a potent and selective antagonist for the 5-HT1A receptor and also acts as an agonist at the dopamine D4 receptor.

Receptor Binding Affinity

The following table summarizes the binding affinities of WAY-100635 for its primary targets.

| Receptor | Parameter | Value | Species | Reference |

| 5-HT1A | IC₅₀ | 2.2 nM | Rat | |

| Kᵢ | 0.84 nM | Rat | ||

| pIC₅₀ | 8.87 | Rat | ||

| K𝘥 | 0.37 nM | Rat | ||

| Dopamine D4 | Kᵢ | 16 nM | Human | |

| K𝘥 | 2.4 nM | Human | ||

| EC₅₀ | 9.7 nM | Human | ||

| Dopamine D2L | Kᵢ | 940 nM | Human | |

| Dopamine D3 | Kᵢ | 370 nM | Human | |

| α1-adrenergic | pIC₅₀ | 6.6 | - |

Signaling Pathways

5-HT1A Receptor Antagonism

As a silent antagonist, WAY-100635 binds to the 5-HT1A receptor without activating it, thereby blocking the binding of the endogenous agonist, serotonin. 5-HT1A receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, WAY-100635 prevents the downstream inhibitory effects of serotonin.

Dopamine D4 Receptor Agonism

WAY-100635 acts as an agonist at the dopamine D4 receptor, which is also a Gi/o-coupled GPCR. Activation of the D4 receptor by WAY-100635 leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, mimicking the effect of dopamine at this receptor subtype.

Experimental Protocols

[³H]WAY-100635 Radioligand Binding Assay (Saturation Assay)

This protocol describes a typical saturation binding assay to determine the K𝘥 and Bₘₐₓ of [³H]WAY-100635 for the 5-HT1A receptor in a membrane preparation.

Materials:

-

[³H]WAY-100635

-

Unlabeled WAY-100635 (for non-specific binding)

-

Membrane preparation containing 5-HT1A receptors (e.g., from rat hippocampus)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., GF/B or GF/C)

-

Cell harvester

-

Scintillation counter and vials

-

Scintillation cocktail

Procedure:

-

Prepare dilutions of [³H]WAY-100635 in assay buffer to cover a concentration range that brackets the expected K𝘥 (e.g., 0.01 to 5 nM).

-

Set up assay tubes in triplicate for total binding and non-specific binding for each concentration of [³H]WAY-100635.

-

To total binding tubes , add assay buffer, membrane preparation, and the appropriate dilution of [³H]WAY-100635.

-

To non-specific binding tubes , add assay buffer, membrane preparation, a high concentration of unlabeled WAY-100635 (e.g., 10 µM), and the appropriate dilution of [³H]WAY-100635.

-

Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity in each vial using a scintillation counter.

-

Analyze the data by subtracting the counts from the non-specific binding tubes from the total binding tubes to obtain specific binding. Plot the specific binding versus the concentration of [³H]WAY-100635 and fit the data using non-linear regression to determine the K𝘥 and Bₘₐₓ.

Conclusion

This compound is a critical tool for neuropharmacological research due to its high affinity and selectivity as a 5-HT1A receptor antagonist, coupled with its agonist activity at dopamine D4 receptors. Understanding its synthesis, chemical properties, and interaction with its target receptors is essential for its effective use in elucidating the roles of these receptors in health and disease. This guide provides a foundational overview to aid researchers in their work with this important compound.

References

WAY-100635: A Technical Guide to its High-Affinity Binding at the 5-HT1A Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of WAY-100635, a potent and selective antagonist for the serotonin 1A (5-HT1A) receptor. WAY-100635 is a critical tool in neuroscience research, enabling the detailed study of 5-HT1A receptor function and its role in various physiological and pathological processes. Its high affinity and selectivity have also made it a benchmark compound in the development of novel therapeutics targeting the serotonergic system.

Quantitative Binding Affinity Data

WAY-100635 exhibits sub-nanomolar affinity for the 5-HT1A receptor across various experimental paradigms. The following table summarizes key quantitative data from in vitro binding assays.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki | 0.39 nM | - | - | [1][2] |

| Ki | 0.84 nM | Rat | - | [3][4] |

| IC50 | 0.91 nM | - | - | [1] |

| IC50 | 2.2 nM | Rat | - | |

| IC50 | 1.35 nM | - | - | |

| pIC50 | 8.87 | Rat Hippocampal Membranes | [3H]8-OH-DPAT | |

| pIC50 | 8.9 | - | - | |

| Kd | 87 ± 4 pM | Rat Hippocampal Membranes | [3H]WAY-100635 | |

| Kd | 0.10 nM | Rat Brain Membranes | [3H]WAY-100635 | |

| Bmax | 15.1 ± 0.2 fmol/mg protein | Rat Hippocampal Membranes | [3H]WAY-100635 |

WAY-100635 demonstrates high selectivity for the 5-HT1A receptor, with over 100-fold greater affinity compared to other serotonin receptor subtypes and various other neurotransmitter receptors. It is also noteworthy that WAY-100635 has been identified as a potent agonist for the dopamine D4 receptor.

Experimental Protocols

The determination of WAY-100635 binding affinity is primarily achieved through radioligand binding assays. Below are detailed methodologies for saturation and competition binding experiments.

I. Membrane Preparation from Rat Hippocampus

This protocol outlines the preparation of crude synaptic membranes from rat brain tissue, a common source of 5-HT1A receptors for in vitro binding studies.

-

Tissue Dissection: Hippocampi are rapidly dissected from rat brains on ice.

-

Homogenization: The tissue is homogenized in 30 volumes (w/v) of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a tissue homogenizer.

-

Incubation and Centrifugation: The homogenate is incubated at room temperature for 30 minutes to facilitate the breakdown of endogenous ligands. This is followed by centrifugation at 43,000 x g for 20 minutes at 4°C.

-

Washing: The resulting pellet is washed by resuspending it in fresh Tris-HCl buffer and repeating the centrifugation step twice.

-

Final Preparation: The final pellet is resuspended in the assay buffer to a desired protein concentration, typically determined by a protein assay like the Bradford or BCA method.

II. Radioligand Binding Assays

These assays are typically performed in 96-well plates.

A. Saturation Binding Assay (to determine Kd and Bmax of a radioligand like [3H]WAY-100635)

-

Assay Components:

-

Membrane Suspension: Aliquots of the prepared rat hippocampal membranes.

-

Radioligand: [3H]WAY-100635 at varying concentrations (e.g., 0.01 to 5 nM).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4).

-

Non-specific Binding Control: A high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin or WAY-100635) to saturate all specific binding sites.

-

-

Procedure:

-

To each well, add the assay buffer, the radioligand at a specific concentration, and the membrane suspension.

-

For determining non-specific binding, add the non-labeled competing ligand to a parallel set of wells.

-

Incubate the plates at 25°C for a sufficient time to reach equilibrium (note: the binding of [3H]WAY-100635 is slow and may require several hours).

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of the competing ligand.

-

Non-specific Binding: Radioactivity measured in the presence of the competing ligand.

-

Specific Binding: Total Binding - Non-specific Binding.

-

Plot specific binding as a function of the radioligand concentration. The data are then fitted to a one-site binding model using non-linear regression to determine the Kd (dissociation constant, a measure of affinity) and Bmax (maximum number of binding sites).

-

B. Competition Binding Assay (to determine the Ki of a non-labeled compound like WAY-100635)

-

Assay Components:

-

Membrane Suspension: Aliquots of the prepared rat hippocampal membranes.

-

Radioligand: A fixed concentration of a suitable 5-HT1A radioligand, typically an agonist like [3H]8-OH-DPAT, used at a concentration close to its Kd.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4).

-

Competing Ligand: WAY-100635 at a range of concentrations.

-

-

Procedure:

-

To each well, add the assay buffer, the fixed concentration of the radioligand, the competing ligand (WAY-100635) at varying concentrations, and the membrane suspension.

-

Include control wells for total binding (no competing ligand) and non-specific binding (a high concentration of a known 5-HT1A ligand).

-

Incubate, filter, and measure radioactivity as described for the saturation binding assay.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competing ligand (WAY-100635).

-

The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described above.

Caption: Principle of a competitive radioligand binding assay for WAY-100635.

References

- 1. Quantitative autoradiographic characterisation of the binding of [3H]WAY-100635, a selective 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of recombinant human 5-hydroxytryptamine1A receptors using a novel antagonist radioligand, [3H]WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-100635: A Technical Guide to Serotonin Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacological profile of WAY-100635, focusing on its binding affinity and functional selectivity for serotonin (5-HT) receptor subtypes and other key central nervous system targets.

Executive Summary

WAY-100635, or N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide, is a widely utilized pharmacological tool renowned for its potent and highly selective antagonist activity at the serotonin 1A (5-HT1A) receptor.[1][2][3][4] Its high affinity for the 5-HT1A subtype has established it as a benchmark antagonist for both in vitro and in vivo studies, including its use as a radioligand for Positron Emission Tomography (PET) imaging.[4] However, a comprehensive understanding of its selectivity profile is critical for the accurate interpretation of experimental results. While demonstrating remarkable selectivity for the 5-HT1A receptor over other 5-HT subtypes, WAY-100635 also exhibits significant affinity and functional activity at the dopamine D4 receptor, a factor that requires careful consideration in experimental design.

Receptor Binding Affinity Profile

The selectivity of WAY-100635 is primarily defined by its differential binding affinities across various neurotransmitter receptors. The following tables summarize key quantitative data from radioligand binding assays.

Serotonin (5-HT) Receptor Subtypes

WAY-100635 displays sub-nanomolar affinity for the 5-HT1A receptor, with over 100-fold greater selectivity for this subtype compared to other 5-HT receptors.

| Receptor Subtype | Ligand/Assay Condition | Affinity (Ki, nM) | Affinity (IC50, nM) | pIC50 / pKi | Reference(s) |

| 5-HT1A | 0.39 | ||||

| 5-HT1A | 0.91 | ||||

| 5-HT1A | Displacement of [3H]8-OH-DPAT | 1.35 | 8.87 | ||

| Human 5-HT1A | 9.51 (pKi) | ||||

| Rat 5-HT1A | [3H]WAY-100635 saturation | 0.10 (Kd) | |||

| 5-HT2B | 24 | ||||

| 5-HT7 | No Affinity |

Other CNS Receptors (Dopaminergic, Adrenergic)

While highly selective within the serotonin receptor family, WAY-100635 shows notable affinity for several other receptors, most significantly the dopamine D4 subtype.

| Receptor Family | Receptor Subtype | Affinity (Ki, nM) | pIC50 / pKi | Reference(s) |

| Dopamine | D2L | 940 | ||

| D2L | 420 | |||

| D3 | 370 | |||

| D4.2 | 16 | |||

| D4.4 | 3.3 | 7.42 (pKi) | ||

| D4.2 ([3H]WAY-100635) | 2.4 (Kd) | |||

| Adrenergic | α1 | 6.6 (pIC50) | ||

| α1A | 19.9 |

Functional Activity Profile

Functional assays are essential to characterize a ligand as an antagonist, agonist, partial agonist, or inverse agonist. WAY-100635 is a potent "silent" antagonist at 5-HT1A receptors, meaning it blocks the receptor without intrinsic activity. Conversely, it demonstrates potent agonist activity at dopamine D4 receptors.

| Receptor Subtype | Functional Parameter | Value | Activity | Reference(s) |

| 5-HT1A | pA2 | 9.71 | Antagonist | |

| Human 5-HT1A | pKB | 9.47 | Antagonist | |

| Dopamine D4.4 | EC50 | 9.7 nM | Full Agonist | |

| Dopamine D4.4 | pEC50 | 6.63 | Agonist (19% Emax) | |

| Dopamine D4.4 | pKB | 7.09 | Antagonist | |

| Dopamine D2L | Weak | Antagonist |

Experimental Protocols

The data presented were generated using standardized pharmacological assays. Detailed methodologies for two key in vitro assays are provided below.

Protocol: Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.

1. Membrane Preparation:

- Tissues (e.g., rat hippocampus) or cells expressing the target receptor are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

- The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

- The supernatant is then centrifuged at high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes.

- The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

- The final pellet is resuspended in assay buffer, and protein concentration is determined (e.g., via BCA assay). Membranes are stored at -80°C.

2. Binding Assay:

- The assay is conducted in 96-well plates with a final volume of 250-500 µL.

- To each well, add:

- Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

- Membrane preparation (50-120 µg protein for tissue).

- A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors). The concentration is typically near the Kd value of the radioligand.

- A range of concentrations of the unlabeled test compound (e.g., WAY-100635).

- Total Binding wells contain radioligand and membranes only.

- Non-specific Binding (NSB) wells contain radioligand, membranes, and a high concentration of a known saturating ligand (e.g., 10 µM serotonin) to displace all specific binding.

- Plates are incubated (e.g., 60 minutes at 30°C) to reach equilibrium.

3. Filtration and Counting:

- The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.

- Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

- Filters are dried, and a scintillation cocktail is added.

- The radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

- Specific binding is calculated by subtracting NSB from the total binding.

- Competition binding data are plotted as the percentage of specific binding versus the log concentration of the test compound.

- The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression analysis.

- The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: [35S]GTPγS Functional Assay

This functional assay measures G-protein activation following receptor stimulation, allowing for the characterization of ligand efficacy (agonist, antagonist, etc.).

1. Membrane Preparation:

- Membranes are prepared from cells expressing the receptor of interest, as described in the radioligand binding protocol (Section 4.1).

2. GTPγS Binding Assay:

- The assay is conducted in 96-well plates in an assay buffer typically containing MgCl2, EDTA, NaCl, and GDP (to facilitate the exchange of [35S]GTPγS).

- To each well, add:

- Membrane preparation.

- The test compound at various concentrations. To test for antagonist activity, membranes are pre-incubated with the antagonist (e.g., WAY-100635) before adding a known agonist.

- The reaction is initiated by adding [35S]GTPγS (a non-hydrolyzable GTP analog).

- Basal Binding wells contain membranes and [35S]GTPγS only.

- Agonist-Stimulated Binding wells contain membranes, a known agonist, and [35S]GTPγS.

- Plates are incubated (e.g., 30-60 minutes at 30°C).

3. Filtration and Counting:

- The reaction is terminated by rapid filtration, similar to the binding assay, to separate bound from free [35S]GTPγS.

- Radioactivity is quantified by scintillation counting.

4. Data Analysis:

- For Agonists: Data are plotted as % stimulation over basal versus log agonist concentration. EC50 (potency) and Emax (efficacy) values are determined by non-linear regression.

- For Antagonists: The ability of the antagonist to shift the concentration-response curve of a known agonist to the right is measured. The antagonist's potency (pA2 or KB) can be calculated using the Schild equation.

Visualizations: Workflows and Pathways

Ligand Selectivity Profiling Workflow

The following diagram illustrates the logical progression of experiments used to determine the selectivity profile of a compound like WAY-100635.

5-HT1A Receptor Signaling Pathway

WAY-100635 acts by blocking the canonical Gi/o-coupled signaling cascade initiated by serotonin at the 5-HT1A receptor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of WAY-100635 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of WAY-100635 maleate, a potent and selective 5-HT1A receptor antagonist. The information compiled herein, including binding affinities, functional activities, and detailed experimental protocols, is intended to serve as a comprehensive resource for professionals in the fields of neuropharmacology, medicinal chemistry, and drug development.

Core Pharmacological Data

WAY-100635 is a silent antagonist with high affinity for the 5-HT1A receptor. Its in vitro profile has been extensively characterized across various assays, consistently demonstrating its potency and selectivity.

Binding Affinity and Selectivity

WAY-100635 exhibits sub-nanomolar affinity for the 5-HT1A receptor. The following tables summarize key quantitative data from radioligand binding assays.

Table 1: Binding Affinity of WAY-100635 for the 5-HT1A Receptor

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki | 0.39 nM | Human | [3H]8-OH-DPAT | |

| 0.84 nM | Rat | Not Specified | ||

| IC50 | 0.91 nM | Not Specified | Not Specified | |

| 1.35 nM | Rat Hippocampus | [3H]8-OH-DPAT | ||

| 2.2 nM | Rat | Not Specified | ||

| pIC50 | 8.87 | Rat Hippocampus | [3H]8-OH-DPAT | |

| Kd | 0.10 nM | Rat Brain | [3H]WAY-100635 | |

| 87 ± 4 pM | Rat Hippocampal Membranes | [3H]WAY-100635 | ||

| Bmax | 15.1 ± 0.2 fmol/mg protein | Rat Hippocampal Membranes | [3H]WAY-100635 | |

| 50-60% higher than [3H]8-OH-DPAT | Rat Brain | [3H]WAY-100635 |

Table 2: Selectivity Profile of WAY-100635

| Receptor | Binding Affinity (Ki/IC50) | Selectivity vs. 5-HT1A | Reference |

| Dopamine D2L | 940 nM | >1000-fold | |

| Dopamine D3 | 370 nM | >400-fold | |

| Dopamine D4.2 | 16 nM | ~18-fold | |

| α1-adrenergic | pIC50 = 6.6 | >100-fold | |

| Other 5-HT subtypes | --- | >100-fold |

It is noteworthy that while WAY-100635 is highly selective for the 5-HT1A receptor, it also displays significant affinity for the dopamine D4 receptor, where it acts as an agonist.

Functional Activity

In functional assays, WAY-100635 acts as a silent antagonist, meaning it does not possess intrinsic agonist activity but effectively blocks the action of 5-HT1A agonists.

Table 3: Functional Activity of WAY-100635 at the 5-HT1A Receptor

| Assay | Parameter | Value | Effect | Reference |

| Isolated Guinea-Pig Ileum | pA2 | 9.71 | Potent antagonism of 5-carboxamidotryptamine | |

| Dorsal Raphe Neuronal Firing | --- | --- | Blocks inhibitory action of 8-OH-DPAT | |

| cAMP Accumulation | --- | --- | Blocks 8-OH-DPAT-mediated inhibition of forskolin-stimulated cAMP |

Experimental Methodologies

The following sections provide detailed protocols for key in vitro experiments used to characterize WAY-100635.

Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of WAY-100635 for the 5-HT1A receptor using [3H]WAY-100635.

2.1.1. Membrane Preparation

-

Homogenize frozen tissue (e.g., rat hippocampus) or washed cells in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.

-

Resuspend the final pellet in a buffer containing 10% sucrose as a cryoprotectant, aliquot, and store at -80°C.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

2.1.2. Binding Assay

-

On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Perform the assay in a 96-well plate with a final volume of 250 µL per well.

-

For saturation binding experiments, add increasing concentrations of [3H]WAY-100635 to wells containing the membrane preparation (50-120 µg protein for tissue).

-

For competition binding experiments, add a fixed concentration of [3H]WAY-100635 and varying concentrations of WAY-100635 or other competing ligands.

-

Define non-specific binding in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM serotonin).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine Kd, Bmax, Ki, and IC50 values.

Caption: Workflow for Radioligand Binding Assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor. As an antagonist, WAY-100635 is expected to block agonist-stimulated [35S]GTPγS binding.

2.2.1. Assay Procedure

-

Use a membrane preparation as described in section 2.1.1.

-

The assay is typically performed in a 96-well plate format.

-

The assay buffer generally contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.

-

To measure the antagonist effect of WAY-100635, pre-incubate the membranes with various concentrations of WAY-100635.

-

Add a fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT) to stimulate the receptor.

-

Initiate the binding reaction by adding [35S]GTPγS (typically 0.1-0.5 nM) and GDP (e.g., 10-30 µM).

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through GF/B filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Data are expressed as the percentage of inhibition of agonist-stimulated [35S]GTPγS binding.

Caption: Workflow for [35S]GTPγS Binding Assay.

Signaling Pathways

WAY-100635, by antagonizing the 5-HT1A receptor, modulates downstream signaling cascades. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.

Canonical 5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. WAY-100635 blocks this effect.

Caption: 5-HT1A Receptor Signaling Pathway.

This guide provides a foundational understanding of the in vitro characteristics of this compound. The presented data and protocols are intended to facilitate further research and development involving this important pharmacological tool. Researchers should always adhere to appropriate laboratory safety guidelines and institutional protocols when conducting these experiments.

The Pharmacokinetics of WAY-100635 Maleate in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of WAY-100635 maleate in rodents. WAY-100635 is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, widely utilized as a research tool and a radioligand for in vivo imaging studies. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes relevant biological pathways to support further research and development.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative data on the pharmacokinetics of WAY-100635 in rodents. It is important to note that comprehensive pharmacokinetic parameters such as Cmax, Tmax, and AUC for various administration routes are not extensively published in a consolidated format. The data presented here are compiled from multiple studies, primarily focusing on radiolabeled WAY-100635 used in positron emission tomography (PET) and other neuroimaging studies.

Table 1: In Vitro Binding and Permeability of WAY-100635 in Rats

| Parameter | Value | Species/System | Reference |

| IC50 | 1.35 nM | Rat Hippocampus ([3H]8-OH-DPAT displacement) | [1] |

| pIC50 | 8.87 | Rat Hippocampal Membranes | [2] |

| Kd | 0.10 nM | Rat Brain Membranes ([3H]WAY-100635) | [3] |

| Apparent pA2 | 9.71 | Isolated Guinea-Pig Ileum | [2] |

| In Vitro Permeability (Papp, A→B) | ≥ 20 × 10⁻⁶ cm/s | MDR-MDCK Cells | [4] |

| Efflux Ratio | ≤ 2.0 | MDR-MDCK Cells |

Table 2: In Vivo Distribution and Half-Life of WAY-100635 in Rodents

| Parameter | Value | Species/Route | Experimental Details | Reference |

| Brain-to-Blood Ratio (AUCbrain/AUCblood) | 3.15 ± 0.42 | Rat / Intravenous | Based on AUC | |

| Hippocampus-to-Cerebellum Radioactivity Ratio (max) | 16:1 | Rat / Intravenous ([11C]WAY-100635) | 60 minutes post-injection | |

| Biological Half-life (Brain) | ~41 minutes | Rat / Intravenous ([carbonyl-11C] derivative) | ||

| Biological Half-life (Metabolite-corrected blood) | ~29 minutes | Rat / Intravenous ([carbonyl-11C] derivative) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacokinetic studies. Below are descriptions of key experimental protocols cited in the literature for WAY-100635 research in rodents.

Drug Administration

WAY-100635 has been administered to rodents through several routes, depending on the experimental objective.

-

Intravenous (IV) Injection: This is the most common route for PET imaging studies to ensure rapid and complete bioavailability.

-

Procedure: WAY-100635, often radiolabeled (e.g., with ¹¹C), is dissolved in a sterile vehicle (e.g., saline). The solution is administered via the lateral tail vein of the rodent. Anesthesia may or may not be required depending on the duration of restraint needed.

-

Dosage: For imaging studies, microdoses are typically used (e.g., 11.1-25.9 MBq/rat). For pharmacological studies, doses can range from 0.1 to 0.4 mg/kg.

-

-

Intraperitoneal (IP) Injection: A common route for systemic administration in pharmacological studies.

-

Procedure: The compound is dissolved in a suitable vehicle and injected into the peritoneal cavity of the rodent. Care is taken to avoid injection into organs.

-

Dosage: Doses used in behavioral studies in mice have been administered in a dose-dependent manner.

-

-

Subcutaneous (SC) Injection: Used for slower, more sustained release compared to IV or IP routes.

-

Procedure: The drug solution is injected into the loose skin on the back of the neck.

-

Dosage: Doses ranging from 0.003 mg/kg to 0.2 mg/kg have been used in rats for behavioral and pharmacological studies.

-

Sample Collection and Analysis

-

Blood Sampling: Blood samples are typically collected at various time points post-administration to determine plasma concentrations. For terminal studies, cardiac puncture is often used. For survival studies, sampling from the tail vein or saphenous vein is common.

-

Brain Tissue Analysis: For ex vivo studies, rodents are euthanized at specific time points, and brains are rapidly removed and dissected. Brain regions of interest are homogenized for analysis.

-

Analytical Method (LC-MS/MS): A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of WAY-100635 in plasma and brain homogenates.

-

Sample Preparation: Protein precipitation with acetonitrile and methanol is a common method for sample clean-up.

-

Chromatography: A C18 column is typically used for separation.

-

Quantification: The limit of quantification (LOQ) has been reported to be 1 ng/mL in plasma and 5 ng/mL in brain homogenate.

-

Positron Emission Tomography (PET) Imaging

-

Radiolabeling: WAY-100635 is commonly radiolabeled with Carbon-11 ([¹¹C]WAY-100635) for PET studies.

-

Imaging Protocol:

-

The radiotracer is administered intravenously to an anesthetized rodent placed in the PET scanner.

-

Dynamic scanning is performed to acquire data on the distribution of radioactivity over time.

-

Images are reconstructed and analyzed to determine the uptake and binding of the radioligand in different brain regions. The cerebellum is often used as a reference region due to its low density of 5-HT1A receptors.

-

Visualizations: Signaling Pathways and Experimental Workflow

5-HT1A Receptor Signaling Pathway

WAY-100635 acts as an antagonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Its antagonism blocks the downstream signaling cascades typically initiated by serotonin.

References

- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro permeability, pharmacokinetics and brain uptake of WAY-100635 and FCWAY in rats using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-100635: A Technical Guide to a Silent 5-HT1A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635, chemically identified as N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide, is a potent and highly selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2] Its "silent" antagonist profile indicates that it has no intrinsic agonist activity, making it an invaluable tool for elucidating the physiological and pathological roles of the 5-HT1A receptor system.[1] This technical guide provides an in-depth overview of WAY-100635, including its binding characteristics, functional effects, and the experimental protocols used for its characterization. Furthermore, this document will detail its selectivity profile and the key signaling pathways associated with the 5-HT1A receptor.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide | [2] |

| Molecular Formula | C25H34N4O2 | [2] |

| Molar Mass | 422.573 g·mol−1 | |

| Form | Solid | |

| Solubility | Soluble in water to 50 mM (maleate salt) | |

| Purity | >98% |

Quantitative Data

5-HT1A Receptor Binding Affinity

WAY-100635 exhibits high affinity for the 5-HT1A receptor across various experimental paradigms. The following table summarizes key binding parameters.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| IC50 | 1.35 nM | Rat Hippocampus | [3H]8-OH-DPAT | |

| 2.2 nM | Rat | |||

| 0.91 nM | ||||

| Ki | 0.84 nM | Rat | ||

| 0.39 nM | ||||

| pIC50 | 8.87 | Rat Hippocampal Membranes | [3H]8-OH-DPAT | |

| 8.9 | ||||

| pA2 | 9.71 | Isolated Guinea-pig Ileum | 5-Carboxamidotryptamine | |

| Kd | 87 ± 4 pM | Rat Hippocampal Membranes | [3H]WAY-100635 | |

| 0.10 nM | Rat Brain Membranes | [3H]WAY-100635 | ||

| 1.1 nM | Human Hippocampus | [3H]WAY-100635 |

Selectivity Profile

WAY-100635 demonstrates high selectivity for the 5-HT1A receptor over other neurotransmitter receptors. However, it also displays notable affinity for the dopamine D4 receptor, where it acts as a full agonist.

| Receptor Subtype | Binding Affinity (pKi or Ki) | Species | Reference |

| 5-HT1A | pKi = 9.51 | Human | |

| Dopamine D4.4 | pKi = 7.42 | Human | |

| Dopamine D2L | Ki = 940 nM | ||

| Dopamine D3 | Ki = 370 nM | ||

| α1-adrenergic | pIC50 = 6.6 |

5-HT1A Receptor Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Activation of the 5-HT1A receptor initiates a cascade of intracellular events, the most prominent being the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

The following diagrams illustrate the canonical 5-HT1A signaling pathway and other associated downstream pathways.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity of WAY-100635 for the 5-HT1A receptor using a competitive radioligand binding assay.

1. Materials:

-

Membrane Preparation: Homogenized tissue from a region rich in 5-HT1A receptors (e.g., rat hippocampus) or cells expressing recombinant 5-HT1A receptors.

-

Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist) or [3H]WAY-100635.

-

Test Compound: WAY-100635.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Fluid.

-

Glass fiber filters.

2. Procedure:

-

Membrane Preparation: Homogenize tissue in cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the washed pellet in the assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of WAY-100635. For determining non-specific binding, use a high concentration of a non-labeled 5-HT1A ligand.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of WAY-100635. Use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a ligand to modulate G-protein activation. As a silent antagonist, WAY-100635 is expected to block agonist-stimulated [35S]GTPγS binding without affecting basal binding.

1. Materials:

-

Membrane Preparation: As described for the radioligand binding assay.

-

[35S]GTPγS: Non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate.

-

5-HT1A Agonist: e.g., 8-OH-DPAT.

-

Test Compound: WAY-100635.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

2. Procedure:

-

Membrane Preparation: Prepare membranes as previously described.

-

Assay Setup: In a 96-well plate, combine the membrane preparation with GDP and varying concentrations of WAY-100635.

-

Pre-incubation: Incubate for a short period (e.g., 15-30 minutes) at 30°C.

-

Stimulation: Add a fixed concentration of a 5-HT1A agonist to stimulate G-protein activation.

-

[35S]GTPγS Addition: Initiate the binding reaction by adding [35S]GTPγS.

-

Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters and quantify the bound radioactivity as described above.

-

Data Analysis: Determine the ability of WAY-100635 to inhibit the agonist-stimulated increase in [35S]GTPγS binding.

cAMP Accumulation Assay

This assay measures the functional consequence of 5-HT1A receptor activation on the downstream second messenger, cAMP. As an antagonist, WAY-100635 will block the agonist-induced inhibition of cAMP production.

1. Materials:

-

Cells: A cell line expressing 5-HT1A receptors (e.g., CHO or HEK293 cells).

-

Forskolin: An adenylyl cyclase activator.

-

5-HT1A Agonist: e.g., 8-OH-DPAT.

-

Test Compound: WAY-100635.

-

cAMP Assay Kit: e.g., based on HTRF, AlphaScreen, or ELISA.

-

Cell Culture Medium.

-

Lysis Buffer.

2. Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of WAY-100635.

-

Stimulation: Add a mixture of forskolin (to stimulate cAMP production) and a 5-HT1A agonist (to inhibit forskolin-stimulated cAMP production).

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Measure the cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration-dependent reversal by WAY-100635 of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

WAY-100635 is a well-characterized and indispensable pharmacological tool for the study of the 5-HT1A receptor. Its high affinity, selectivity, and silent antagonist profile allow for the precise investigation of 5-HT1A receptor function in both in vitro and in vivo systems. The experimental protocols detailed in this guide provide a framework for the robust characterization of WAY-100635 and other potential 5-HT1A receptor ligands. A thorough understanding of its pharmacology, including its off-target effects at the dopamine D4 receptor, is crucial for the accurate interpretation of experimental results.

References

WAY-100635: A Technical Guide to its Discovery, Development, and Dual Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-100635, chemically known as N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide, emerged from research as a highly potent and selective antagonist for the serotonin 5-HT1A receptor.[1][2][3] Its development was a significant milestone, providing a powerful tool to probe the function of the 5-HT1A receptor.[1][3] However, the scientific journey of WAY-100635 also serves as a compelling case study in drug development, as later research unveiled a potent agonist activity at the dopamine D4 receptor, challenging its initial classification as a "selective" 5-HT1A antagonist. This guide provides an in-depth technical overview of the discovery, historical development, and the dual pharmacology of WAY-100635, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Discovery and Initial Characterization

WAY-100635 was developed as a successor to earlier, less selective 5-HT1A receptor ligands. Initial studies highlighted its exceptional affinity and selectivity for the 5-HT1A receptor, displacing the radioligand [3H]8-OH-DPAT from rat hippocampal membranes with a pIC50 of 8.87. This represented a selectivity of over 100-fold for the 5-HT1A receptor compared to other serotonin receptor subtypes and various other neurotransmitter receptors. Functionally, it was characterized as a "silent" antagonist, meaning it possessed no intrinsic agonist activity. This was demonstrated in its ability to block the effects of 5-HT1A agonists like 8-OH-DPAT in various in vitro and in vivo models, without producing any effects on its own.

Quantitative Pharmacological Data

The following tables summarize the key binding affinities and functional potencies of WAY-100635 at various receptors.

Table 1: 5-HT1A Receptor Binding and Functional Data

| Parameter | Value | Species/Tissue | Reference |

| pIC50 (vs. [3H]8-OH-DPAT) | 8.87 | Rat Hippocampal Membranes | |

| IC50 (vs. [3H]8-OH-DPAT) | 1.35 nM | Rat Hippocampus | |

| Ki | 0.39 nM | - | |

| pA2 (vs. 5-CT) | 9.71 | Guinea-Pig Ileum | |

| ID50 (vs. 8-OH-DPAT-induced hypothermia) | 0.01 mg/kg s.c. | Mouse and Rat |

Table 2: Dopamine Receptor Binding and Functional Data

| Receptor Subtype | Binding Affinity (nM) | Functional Activity | EC50 (nM) | Reference |

| D2L | 940 | Weak Antagonist | - | |

| D3 | 370 | - | - | |

| D4.2 | 16 | Potent Full Agonist | 9.7 | |

| D4.4 | 3.3 | Potent Full Agonist | 9.7 |

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is a synthesized representation of the methodologies described in the cited literature.

Objective: To determine the binding affinity of WAY-100635 for the 5-HT1A receptor.

Materials:

-

Rat hippocampal tissue

-

Tris-HCl buffer (50 mM, pH 7.7)

-

[3H]8-OH-DPAT (radioligand)

-

WAY-100635 (test compound)

-

Serotonin (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare crude synaptic membranes from rat hippocampus by homogenization in ice-cold Tris-HCl buffer followed by centrifugation.

-

Resuspend the membrane pellet in fresh buffer.

-

Incubate the membranes with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of WAY-100635 in a final volume of 1 ml.

-

For non-specific binding, a parallel set of tubes is incubated with an excess of unlabeled serotonin.

-

Incubate at 25°C for 30 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Electrophysiology for 5-HT1A Antagonism

This protocol is a generalized representation based on the descriptions of in vivo studies.

Objective: To assess the antagonist activity of WAY-100635 at somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus.

Materials:

-

Anesthetized rats

-

Stereotaxic apparatus

-

Recording microelectrode

-

Amplifier and data acquisition system

-

8-OH-DPAT (5-HT1A agonist)

-

WAY-100635

Procedure:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Lower a recording microelectrode into the dorsal raphe nucleus to record the firing rate of identified serotonergic neurons.

-

Establish a stable baseline firing rate.

-

Administer a dose of 8-OH-DPAT intravenously to induce a characteristic inhibition of neuronal firing.

-

In a separate group of animals, pretreat with varying doses of WAY-100635 prior to the administration of 8-OH-DPAT.

-

Record the firing rate of the neurons and quantify the ability of WAY-100635 to block the inhibitory effect of 8-OH-DPAT.

-

Analyze the data to determine the dose of WAY-100635 required to produce a significant antagonism of the 8-OH-DPAT-induced inhibition.

Signaling Pathways and Experimental Workflows

WAY-100635 Interaction with 5-HT1A and D4 Receptors

Caption: Dual action of WAY-100635 at 5-HT1A and D4 receptors.

Workflow for In Vitro Receptor Binding Assay

Caption: Experimental workflow for a radioligand binding assay.

Development for Positron Emission Tomography (PET)

The high affinity and selectivity of WAY-100635 made it an ideal candidate for development as a radioligand for in vivo imaging of 5-HT1A receptors using Positron Emission Tomography (PET). The initial radiolabeled version, [O-methyl-11C]WAY-100635, while successful in initial animal studies, presented challenges in human studies. This was due to its in vivo metabolism, which produced a radiolabeled metabolite that could cross the blood-brain barrier and bind to other receptors, thereby confounding the PET signal.

To overcome this limitation, a new version, [carbonyl-11C]WAY-100635, was synthesized. This strategic placement of the radiolabel resulted in a radiometabolite ([11C]cyclohexanecarboxylic acid) that had low brain penetration. Consequently, [carbonyl-11C]WAY-100635 provided a much higher signal-to-noise ratio and became the gold standard for PET imaging of 5-HT1A receptors in the human brain.

The Unveiling of Dopamine D4 Receptor Agonism

For many years, WAY-100635 was considered the quintessential selective 5-HT1A antagonist. However, subsequent research revealed that it also possesses potent full agonist activity at the dopamine D4 receptor. This discovery had significant implications, as it necessitated a re-evaluation of previous studies that had relied on WAY-100635 as a selective tool to probe 5-HT1A receptor function. The affinity of WAY-100635 for the D4 receptor is remarkably high, with a Ki in the low nanomolar range, comparable to its affinity for the 5-HT1A receptor. This dual pharmacology underscores the complexity of drug action and the importance of comprehensive receptor screening in drug development.

Conclusion

The story of WAY-100635 is a powerful illustration of the iterative nature of scientific discovery in pharmacology and drug development. Initially celebrated as a highly selective 5-HT1A antagonist that revolutionized the study of the serotonergic system, its later characterization as a potent D4 agonist added a critical layer of complexity to its pharmacological profile. This journey from a seemingly selective tool to a dual-acting compound highlights the continuous need for rigorous pharmacological profiling. WAY-100635 remains an invaluable research tool, but its dual action must be carefully considered in the design and interpretation of experiments. Its history serves as a crucial reminder for researchers to remain vigilant and open to unexpected findings that can reshape our understanding of even well-established pharmacological agents.

References

- 1. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Structural Analogs and Derivatives of WAY-100635

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635, N-(2-(4-(2-methoxyphenyl)piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide, is a prototypical antagonist of the serotonin 1A (5-HT1A) receptor, a key target in the research and treatment of central nervous system disorders such as anxiety and depression.[1] Its high affinity and selectivity have made it an invaluable tool in neuroscience research. However, subsequent studies have revealed that WAY-100635 also possesses significant affinity for the dopamine D4 receptor, where it acts as a potent agonist.[2][3] This off-target activity has prompted extensive research into the development of structural analogs and derivatives of WAY-100635 with improved selectivity for the 5-HT1A receptor. This guide provides a comprehensive overview of these efforts, detailing the pharmacological properties of various analogs, the experimental protocols used for their characterization, and the underlying signaling pathways.

Pharmacological Data Summary

The following tables summarize the in vitro binding affinities of WAY-100635 and a selection of its structural analogs and derivatives for the human 5-HT1A and dopamine D4 receptors. This data allows for a direct comparison of the compounds' potency and selectivity.

Table 1: Binding Affinities (Ki, nM) of WAY-100635 and its N-Oxide Analogs at the 5-HT1A Receptor.

| Compound | Structure | 5-HT1A Ki (nM) |

| WAY-100635 | N-(2-(4-(2-methoxyphenyl)piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide | 0.17 |

| NOWAY (3) | Pyridinyl N-oxide of WAY-100635 | 0.22 |

| 6Cl-NOWAY (4) | 6-chloro-pyridinyl N-oxide derivative | Data not available |

| NEWWAY (5) | 2-pyridinyl N-oxide replacement of the 2-hydroxyphenyl group | Data not available |

Data sourced from Marchais-Oberwinkler et al. (2005).[4]

Table 2: Binding Affinities (Ki, nM) of WAY-100635 Analogs with Modified Side Chains at 5-HT1A and D4 Receptors.

| Compound | R | 5-HT1A Ki (nM) | D4 Ki (nM) | Selectivity (D4/5-HT1A) |

| WAY-100635 | -CH2CH2N(cyclohexanecarbonyl)pyridin-2-yl | 0.3 | 3.2 | 10.7 |

| 3e | 4-phenylpiperazine | 1.8 | 180 | 100 |

| 3i | 4-phenyl-1,2,3,6-tetrahydropyridine | 0.8 | 160 | 200 |

Data sourced from Mangin et al. (2012).[5]

Experimental Protocols

The characterization of WAY-100635 and its analogs relies on a suite of standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the literature.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol for [3H]WAY-100635 Binding Assay:

-

Membrane Preparation:

-

Rat hippocampal tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous serotonin.

-

The suspension is centrifuged again, and the final pellet is resuspended in assay buffer (50 mM Tris-HCl, 0.1% ascorbic acid, 10 µM pargyline, pH 7.4). Protein concentration is determined using a Bradford assay.

-

-

Binding Assay:

-

The assay is performed in a final volume of 250 µL in 96-well plates.

-

Each well contains:

-

50 µL of radioligand ([3H]WAY-100635, final concentration 0.5 nM).

-

50 µL of competing compound (various concentrations) or vehicle (for total binding).

-

150 µL of membrane preparation (50-100 µg of protein).

-

-

Non-specific binding is determined in the presence of 10 µM of unlabeled WAY-100635.

-

The plates are incubated at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

The filters are washed three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

The filters are dried, and radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 values (the concentration of competing ligand that displaces 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are employed to determine the intrinsic activity of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Protocol for [35S]GTPγS Binding Assay:

-

Membrane Preparation:

-

Membranes from rat hippocampus or cells expressing the 5-HT1A receptor are prepared as described for the radioligand binding assay.

-

-

Assay Procedure:

-

The assay is conducted in a final volume of 100 µL.

-

Membranes (10-20 µg of protein) are pre-incubated for 15 minutes at 30°C in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing 30 µM GDP.

-

The test compound (agonist) is added at various concentrations, and the incubation continues for another 15 minutes.

-

The reaction is initiated by the addition of 0.1 nM [35S]GTPγS.

-

For antagonist testing, the antagonist is pre-incubated with the membranes for 15 minutes before the addition of a fixed concentration of a known 5-HT1A agonist.

-

The incubation proceeds for 30 minutes at 30°C.

-

-

Termination and Measurement:

-

The reaction is stopped by rapid filtration through GF/B filters.

-

Filters are washed with ice-cold wash buffer.

-

Bound radioactivity is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Agonist activity is determined by the stimulation of [35S]GTPγS binding above basal levels. EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values are calculated.

-

Antagonist activity is determined by the ability of the compound to inhibit agonist-stimulated [35S]GTPγS binding. IC50 values are calculated.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the 5-HT1A receptor and a typical workflow for the screening of novel WAY-100635 analogs.

Caption: Canonical 5-HT1A Receptor Signaling Pathway.

Caption: Drug Discovery Workflow for WAY-100635 Analogs.

Conclusion

The development of structural analogs and derivatives of WAY-100635 has been a fruitful area of research, leading to a deeper understanding of the structure-activity relationships at the 5-HT1A and D4 receptors. By modifying various structural motifs of the parent compound, researchers have successfully identified derivatives with significantly improved selectivity for the 5-HT1A receptor. The experimental protocols and workflows outlined in this guide provide a framework for the continued discovery and characterization of novel ligands with therapeutic potential for a range of neuropsychiatric disorders. The ongoing exploration of this chemical space holds promise for the development of next-generation therapeutics with enhanced efficacy and reduced side-effect profiles.

References

- 1. download.uni-mainz.de [download.uni-mainz.de]

- 2. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-oxide analogs of WAY-100635: new high affinity 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Moderate chemical modifications of WAY-100635 improve the selectivity for 5-HT1A versus D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for WAY-100635 Maleate in In Vivo Rodent Studies

Introduction